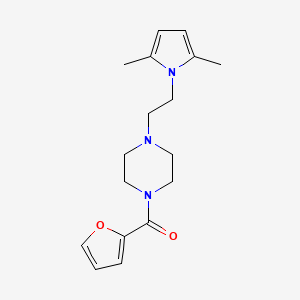

(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-14-5-6-15(2)20(14)12-9-18-7-10-19(11-8-18)17(21)16-4-3-13-22-16/h3-6,13H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEMUPNVNKZZNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCN2CCN(CC2)C(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:

Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where 2,5-hexanedione reacts with ammonia or primary amines under acidic conditions.

Attachment of the Piperazine Ring: The pyrrole derivative is then reacted with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate to form the intermediate compound.

Coupling with Furan-2-ylmethanone: Finally, the intermediate is coupled with furan-2-ylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the pyrrole and furan rings.

Reduction: Alcohol derivatives from the reduction of the carbonyl group.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:

-

Inhibition of Cell Proliferation : Compounds have shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Compound ID Cell Line IC50 (µg/mL) 4a MCF-7 5.12 4b A549 3.45 - Mechanism of Action : The proposed mechanisms include the modulation of apoptotic pathways and interference with cell cycle progression.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Target Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced anticancer activity compared to traditional chemotherapeutics, indicating its potential as a lead compound for drug development.

- Antimicrobial Efficacy Study : Another study investigated the antimicrobial properties of this compound against resistant strains of bacteria, showing promising results that could lead to new treatments for infections.

Mechanism of Action

The mechanism of action of (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Piperazine-Furan/Pyrrole Derivatives

- 4-(4-Aminobenzoyl)piperazin-1-ylmethanone (): This analog replaces the pyrrole-ethyl chain with an aminobenzoyl group. Its synthesis involves nitro reduction, a step absent in Compound X’s preparation .

- 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone (): This compound shares the pyrrole-piperazine linkage but incorporates a sulfonyl group and fluorophenyl substituent. The sulfonyl group enhances metabolic stability but may reduce solubility (water solubility: 6.4 µg/mL at pH 7.4) compared to Compound X’s furan methanone .

Furan-Containing Heterocycles

- 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substitutedphenyl)methanone (): This pyrazoline derivative shares the furan moiety but lacks the piperazine-pyrrole system. It exhibits antimicrobial activity, suggesting that furan groups contribute to target binding in microbial enzymes .

Pharmacokinetic and Bioactivity Comparisons

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility/Stability | Bioactivity | References |

|---|---|---|---|---|---|---|

| Compound X | C₁₈H₂₂N₄O₂ | 326.40 | Furan-2-yl, pyrrole-ethyl, piperazine | Not reported | Hypothesized: Antimicrobial, CNS activity | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | C₁₆H₁₇N₃O₃ | 299.33 | Furan-2-yl, aminobenzoyl | Moderate (polar groups) | Anticancer (in silico) | |

| 1-(4-Acetyl-3,5-dimethylpyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone | C₂₀H₂₄FN₃O₄S | 421.50 | Sulfonyl, fluorophenyl, acetylpyrrole | Low (6.4 µg/mL at pH 7.4) | Antipsychotic (predicted) | |

| 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone | C₂₀H₁₆N₂O₄ | 348.36 | Benzodioxole, pyrazoline | Ethanol-soluble | Antimicrobial |

Key Observations:

Substituent Impact on Solubility: The sulfonyl group in ’s compound reduces solubility, while polar groups (e.g., aminobenzoyl in ) enhance aqueous compatibility. Compound X’s furan and pyrrole groups may confer intermediate solubility, though experimental data are lacking.

Bioactivity Trends: Piperazine-furan derivatives (e.g., ) are associated with CNS and anticancer activities due to piperazine’s amine-related receptor interactions. Pyrrole-containing analogs (e.g., ) are linked to neuropharmacological effects, suggesting Compound X may share this profile .

Synthetic Flexibility: Compound X’s ethyl-pyrrole side chain allows for modular modifications. For example, replacing the 2,5-dimethylpyrrole with a triazole (as in ’s compounds) could enhance metabolic stability .

Biological Activity

The compound (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone , often abbreviated as MPPB, is a synthetic molecule that has garnered attention in various biological and medicinal studies. Its unique structure combines elements known for their biological activity, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of MPPB, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MPPB is with a molecular weight of 327 g/mol. It features a piperazine ring linked to a furan moiety and a pyrrole derivative, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H29N3O |

| Molecular Weight | 327 g/mol |

| LogP | 3.21 |

| Rotatable Bonds | 5 |

Anticancer Properties

Recent studies have highlighted the potential of MPPB as an anticancer agent. In vitro experiments demonstrated that MPPB significantly suppressed the growth of various cancer cell lines while enhancing cell-specific productivity in monoclonal antibody production. Specifically, it was noted that MPPB increased the intracellular adenosine triphosphate (ATP) levels and glucose uptake rates in cell cultures, indicating enhanced metabolic activity conducive to antibody production .

Antimicrobial Activity

Research has also explored the antibacterial properties of MPPB derivatives. A series of compounds related to MPPB were tested against different bacterial strains, revealing notable antibacterial and antitubercular activities. The mechanism of action was linked to the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are essential for bacterial growth .

Case Studies

- Monoclonal Antibody Production :

- Antibacterial Screening :

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that specific modifications in the pyrrole component greatly influenced the biological activity of MPPB. For instance, derivatives containing 2,5-dimethylpyrrole showed enhanced productivity in cell cultures compared to other alkyl pyrroles .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : React 1-(2-furoyl)piperazine with a nitro-substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride) in the presence of triethylamine to form an intermediate.

- Step 2 : Reduce the nitro group to an amine using SnCl₂ in acidic conditions .

- Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) can improve yields. For example, acetonitrile with K₂CO₃ under reflux enhances coupling efficiency in similar piperazine-furan hybrids .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the furan ring protons (δ 6.3–7.4 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and pyrrole methyl substituents (δ 2.1–2.3 ppm).

- FTIR : Stretching vibrations for the carbonyl group (C=O) near 1650–1700 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹ are critical markers .

- Cross-validate with X-ray crystallography for absolute configuration, as demonstrated for structurally analogous piperazine derivatives .

Q. What are the primary chemical reactivity profiles of this compound under oxidative/reductive conditions?

- Methodological Answer :

- Oxidation : The pyrrole ring may undergo oxidation with m-CPBA or H₂O₂, forming N-oxides or hydroxylated products.

- Reduction : LiAlH₄ or NaBH₄ can reduce the ketone group to a secondary alcohol, altering biological activity .

- Stability tests (e.g., TGA/DSC) under varying pH and temperature are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to the pyrrole methyl groups, piperazine chain length, or furan substituents.

- Step 2 : Screen against receptor panels (e.g., histamine H₁/H₄, serotonin) using competitive binding assays .

- Step 3 : Correlate activity with computational docking studies (e.g., AutoDock Vina) to identify key binding interactions .

- Example: Piperazine derivatives with halogenated aryl groups show enhanced affinity for CNS targets .

Q. What experimental frameworks address contradictions in stability data across different solvent systems?

- Methodological Answer :

- Use a split-plot design to test stability in solvents (e.g., DMSO, ethanol, water) under controlled temperatures (25°C, 37°C).

- Apply ANOVA to identify solvent-specific degradation pathways (e.g., hydrolysis in aqueous media vs. oxidation in DMSO) .

- Validate with LC-MS/MS to quantify degradation products and establish kinetic models .

Q. How can the compound’s environmental fate be modeled in ecotoxicological studies?

- Methodological Answer :

- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask or HPLC methods.

- Phase 2 : Use microcosm systems to simulate abiotic/biotic transformations (e.g., photolysis, microbial degradation) .

- Phase 3 : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation and toxicity in aquatic organisms .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the furan ring?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to direct electrophiles to the 5-position of the furan.

- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance selectivity in Friedel-Crafts alkylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the less hindered position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.